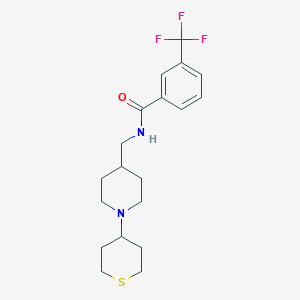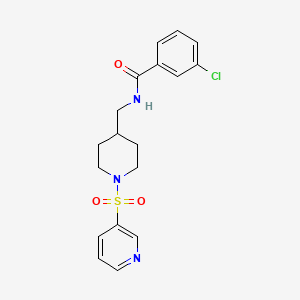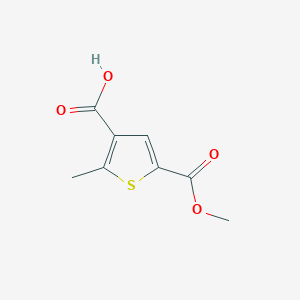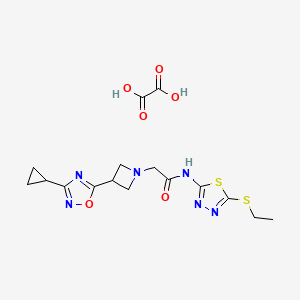
5,8-Dibromo-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dibromo-3-methylisoquinoline is a chemical compound with the molecular formula C10H7Br2N . It has a molecular weight of 300.98 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5,8-Dibromo-3-methylisoquinoline is 1S/C10H7Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5,8-Dibromo-3-methylisoquinoline is a powder that is stored at room temperature . It has a molecular weight of 300.98 .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
- Quinoline derivatives, such as those synthesized in the study by Lord et al. (2009), serve as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme relevant in DNA repair processes. These compounds are synthesized via Pd-catalyzed couplings, indicating a method that could potentially apply to the synthesis of 5,8-Dibromo-3-methylisoquinoline derivatives for similar biological activities Lord et al., 2009.
Antimicrobial and Antifungal Applications
- Patel and Patel (2017) discussed the synthesis of quinoline derivatives and their metal complexes, showing antimicrobial activity against various bacteria and fungi. This suggests that 5,8-Dibromo-3-methylisoquinoline could potentially form metal complexes with similar biological activities Patel & Patel, 2017.
Asymmetric Synthesis
- The study by Itoh et al. (2001) on the asymmetric addition of nucleophiles to isoquinolines using chiral auxiliaries to synthesize 1-substituted tetrahydroisoquinolines showcases a synthetic application that could potentially be adapted for the synthesis of chiral derivatives of 5,8-Dibromo-3-methylisoquinoline Itoh et al., 2001.
Cancer Research
- Isoquinolinequinone–amino acid derivatives have been synthesized and evaluated for cytotoxic activity against cancer cells, demonstrating the importance of the isoquinoline scaffold in developing potential anticancer agents. Such research suggests the utility of 5,8-Dibromo-3-methylisoquinoline in synthesizing novel compounds with potential anticancer activities Valderrama et al., 2016.
Material Science
- The synthesis and characterization of novel 8-hydroxyquinoline derivatives for corrosion inhibition by Rbaa et al. (2019) indicate the potential use of 5,8-Dibromo-3-methylisoquinoline in creating materials that protect against corrosion, demonstrating the chemical's versatility beyond biological applications Rbaa et al., 2019.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H317, H318, H334, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P332+P313, P333+P313, P342+P311, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5,8-dibromo-3-methylisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWWWADGJUIZNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)
![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
